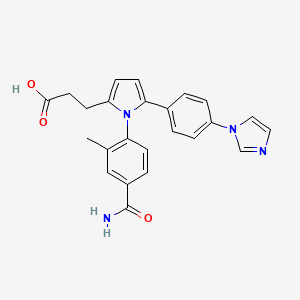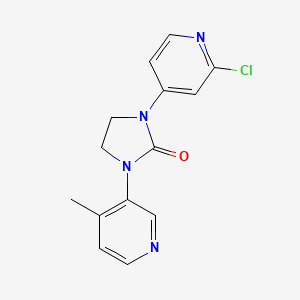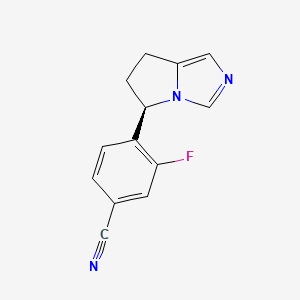
D-(Phenylalanyl-d8)-L-cysteinyl-L-phenylalanyl-D-tryptophyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Octreotide acetate is a longer acting synthetic octapeptide analog of naturally occurring somatostatin. It inhibits the secretion of gastro-entero-pancreatic peptide hormones and the release of growth hormone.
Scientific Research Applications
Plant Growth Regulation
Cyclo-(l-tryptophyl-l-phenylalanyl), a derivative structurally similar to D-(Phenylalanyl-d8)-L-cysteinyl-L-phenylalanyl-D-tryptophyl, was found to be a plant growth regulator produced by Penicillium sp. This compound, along with its constituent amino acids l-tryptophan and l-phenylalanine, showed varying biological activities against several plants, suggesting its potential role in plant growth and development (Kimura et al., 1996).
Peptide Synthesis and Modifications
Studies on peptides related to D-(Phenylalanyl-d8)-L-cysteinyl-L-phenylalanyl-D-tryptophyl have demonstrated their application in the field of peptide synthesis. For example, the synthesis of L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalanine amide and its derivatives, which are analogues of the C-terminal sequence of gastrins, has been detailed. Such research sheds light on the variations of terminal positions in peptide chains and their implications in biological activities (Gregory et al., 1968).
Ion Channel Behavior
Research on analogues of gramicidin A, where tryptophyl residues are replaced by phenylalanyl, suggests the significance of side chains in ion translocation processes. This finding, derived from the study of single-channel behaviors of such peptides, indicates potential applications in understanding and modulating ion channel activities (Heitz et al., 1982).
Amino Acid and Peptide Intercalation
The intercalation of amino acids and oligopeptides, including phenylalanine and its derivatives, into layered double hydroxides (LDHs) has been investigated. Such studies are crucial for understanding the interactions between peptides and inorganic materials, with potential applications in materials science and nanotechnology (Aisawa et al., 2006).
Nutritional and Medicinal Aspects
The nutritional and medicinal aspects of amino acids, including derivatives like D-(Phenylalanyl-d8)-L-cysteinyl-L-phenylalanyl-D-tryptophyl, have been extensively reviewed. These studies highlight the diverse roles of such compounds in nutrition and their potential as therapeutic agents (Friedman & Levin, 2012).
properties
Molecular Formula |
C49H58N10O10S2D8, 2xC2HF3O2 |
|---|---|
Molecular Weight |
1027.31, 2x114.02 |
InChI |
InChI=1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/i3D,5D,6D,13D,14D,21D2,34D |
InChI Key |
DEQANNDTNATYII-HZFLURHHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CCCCN)C(C)O)C(=O)NC(CO)C(C)O)N)[2H])[2H] |
Appearance |
White Solid |
| Used in treatment of acromegaly. | |
melting_point |
>168°C (dec.) |
solubility |
DMSO, Methanol |
synonyms |
D-(Phenylalanyl-d8)-L-cysteinyl-L-phenylalanyl-D-tryptophyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)
![1-(3,3-Dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea](/img/structure/B612214.png)
![(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)
![N-{7-Cyano-6-[4-Fluoro-3-({[3-(Trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-Benzothiazol-2-Yl}cyclopropanecarboxamide](/img/structure/B612219.png)



![(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B612231.png)


